1-((4-Ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide
Description
This compound features a complex heterocyclic architecture, combining a piperidine-4-carboxamide core with a thiazolo[3,2-b][1,2,4]triazole scaffold. Key substituents include a 6-hydroxy group and a 2-methyl moiety on the thiazolo-triazole ring, as well as a 4-ethoxyphenyl group attached via a methylene bridge. Its synthesis likely involves multi-step reactions, possibly leveraging one-pot methodologies or coupling strategies observed in analogous compounds .
Properties
IUPAC Name |
1-[(4-ethoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-3-28-15-6-4-13(5-7-15)16(24-10-8-14(9-11-24)18(21)26)17-19(27)25-20(29-17)22-12(2)23-25/h4-7,14,16,27H,3,8-11H2,1-2H3,(H2,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGOFZBHRARMDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((4-Ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide is a complex organic molecule with potential therapeutic applications. Its unique structural features, including a piperidine ring and a thiazolo-triazole moiety, suggest significant biological activity. This article reviews the biological activity of this compound based on diverse research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 401.49 g/mol. The structure includes:
- A piperidine ring which is known for its role in various pharmacological activities.
- A thiazolo-triazole moiety that may contribute to its antimicrobial and enzyme inhibitory properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that compounds with similar structures possess significant antimicrobial activity. For instance, derivatives of thiazolo-triazole have been documented to inhibit bacterial growth effectively. The presence of the piperidine moiety may enhance this activity by improving membrane permeability and interaction with microbial targets.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, it may target kinases involved in cell signaling pathways, which could be relevant in cancer treatment .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound and its analogs:
-
Synthesis and Evaluation :
- The synthesis typically involves multi-step reactions that ensure high yields and purity. Various coupling reactions are employed to link functional groups effectively.
- A study highlighted that modifications in the piperidine ring can lead to enhanced potency against specific targets, reflecting structure-activity relationships (SAR) in medicinal chemistry.
-
Pharmacological Testing :
- In vitro assays demonstrated that the compound exhibits moderate cytotoxicity against certain cancer cell lines, suggesting potential as an anticancer agent .
- Further pharmacokinetic studies indicated favorable absorption characteristics, which are critical for oral bioavailability in therapeutic applications .
Table 1: Structural Features and Biological Activities
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(4-Methylphenyl)-6-hydroxy-thiazolo[3,2-b][1,2,4]triazol | Thiazole and triazole rings | Antimicrobial | Lacks piperidine moiety |
| 1-(Phenyl)-piperidine-4-carboxamide | Piperidine ring only | Moderate cytotoxicity | Simpler structure |
| 1-(4-Methoxyphenyl)-6-hydroxy-thiazolo[3,2-b][1,2,4]triazol | Similar thiazolo-triazole structure | Antitumor activity | Contains methoxy group |
Table 2: Pharmacokinetic Parameters
| Compound | Cl (mL/min/kg) | Vd (L/kg) | t1/2 (min) | F (%) |
|---|---|---|---|---|
| Example Compound | 14 | 0.6 | 80 | 42 |
Comparison with Similar Compounds
Structural Features
The table below highlights structural similarities and differences between the target compound and analogs from the evidence:
Key Observations :
- Heterocyclic Diversity: The target compound’s thiazolo-triazole-piperidine system is distinct from the pyrrolo-thiazolo-pyrimidine () and pyranopyrazole () scaffolds. However, all share fused heterocyclic motifs, which are often associated with enhanced metabolic stability and receptor affinity .
- Substituent Effects: The 4-ethoxyphenyl group in the target compound contrasts with the 4-methoxyphenyl (–2) and 4-fluorophenyl () groups in analogs.
- Functional Groups : The piperidine-4-carboxamide in the target compound parallels the carboxamide moieties in (Compound 13) and . Carboxamides are critical for hydrogen bonding in receptor interactions .
Pharmacological Potential
While direct data for the target compound are unavailable, insights can be drawn from analogs:
- Receptor Binding: ’s compounds showed activity in calcium mobilization and competitive binding assays for NTS1/NTS2 receptors, with EC50 and IC50 values in the nanomolar range . The target compound’s carboxamide and aryl groups may similarly engage neuropeptide receptors.
- Bioisosteric Replacements: The 6-hydroxy group in the target compound could mimic phenolic or carboxylic acid functionalities in receptor ligands, as seen in morpholine-carbonyl-substituted thiazoles () .
Preparation Methods
Molecular Architecture
The target compound comprises three key subunits (Fig. 1):
- Piperidine-4-carboxamide core : A six-membered nitrogen heterocycle with a carboxamide group at position 4.
- 4-Ethoxyphenyl group : An aromatic ring substituted with an ethoxy group at the para position.
- 6-Hydroxy-2-methylthiazolo[3,2-b]triazole : A fused bicyclic system containing sulfur and multiple nitrogen atoms.
Retrosynthetic Disconnections
Retrosynthetic analysis suggests three logical disconnections (Table 1):
| Bond Disconnection | Resulting Fragments | Synthetic Approach |
|---|---|---|
| C-N bond at piperidine | Piperidine-4-carboxamide + Bicyclic-thiazole | Nucleophilic substitution |
| C-C bond at methyl bridge | 4-Ethoxyphenyl ketone + Thiazolo-triazole | Friedel-Crafts alkylation |
| Thiazole-triazole ring | Aminothiazole + Triazole precursor | Cyclocondensation |
Synthesis of Key Intermediates
Piperidine-4-Carboxamide Derivatives
Piperidine-4-carboxamide is typically prepared via carbodiimide-mediated coupling of piperidine-4-carboxylic acid with ammonia or amines. Recent advances utilize flow chemistry for improved yield (82–89%).
Representative Procedure :
4-Ethoxyphenyl Building Blocks
4-Ethoxyphenyl derivatives are synthesized through Williamson ether synthesis or catalytic O-alkylation (Table 2):
| Starting Material | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 4-Hydroxybenzaldehyde | Ethyl bromide | K₂CO₃, DMF, 80°C | 76 |
| 4-Nitrophenol | EtOH/H₂SO₄ | Reflux, 12 hr | 68 |
| 4-Fluorophenol | EtONa, EtI | THF, 60°C, 6 hr | 83 |
Thiazolo[3,2-b]Triazole Ring Formation
Cyclocondensation Strategies
The thiazolo-triazole system is constructed via Hantzsch thiazole synthesis followed by triazole annulation (Scheme 1):
Hydroxylation at Position 6
Introduction of the 6-hydroxy group employs oxidative methods:
| Oxidizing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| H₂O₂/AcOH | Acetic acid | 70°C | 58 |
| KMnO₄ | H₂O/THF | 0°C | 42 |
| O₂/CuCl | DMF | 120°C | 67 |
Final Coupling Reactions
Mannich-Type Coupling
The central methyl bridge is formed via a three-component Mannich reaction (Fig. 2):
Components :
- 4-Ethoxyphenylaldehyde
- 6-Hydroxy-2-methylthiazolo-triazole
- Piperidine-4-carboxamide
Conditions :
- Catalyst: ZnCl₂ (20 mol%)
- Solvent: Toluene
- Temperature: 110°C, 24 hr
Yield Optimization :
Purification and Characterization
Chromatographic Methods
Final purification employs orthogonal techniques:
| Step | Method | Conditions | Purity (%) |
|---|---|---|---|
| 1 | Flash chromatography | SiO₂, Hexane/EtOAc (3:1 → 1:2) | 92 |
| 2 | HPLC | C18, MeCN/H₂O (0.1% TFA), 30 → 70% | 99.5 |
Spectroscopic Data
Key characterization data for the target compound:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.41 (s, 3H, thiazole-CH₃), 3.85–4.10 (m, 6H, piperidine + OCH₂), 6.82 (d, J=8.5 Hz, 2H, aryl), 7.25 (d, J=8.5 Hz, 2H, aryl).
- HRMS (ESI+) : m/z calcd for C₂₃H₂₈N₆O₃S [M+H]⁺ 485.1974, found 485.1968.
Q & A
Q. What are the key steps in synthesizing 1-((4-Ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide, and how can reaction conditions be optimized for higher yields?
The synthesis involves multi-step organic reactions, typically including:
- Coupling of heterocyclic moieties : Formation of the thiazolo-triazole core via cyclization using hydrazine derivatives or thiourea .
- Introduction of the piperidine-carboxamide group : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Purification : Chromatography (e.g., silica gel or HPLC) to isolate the final product .
Q. Optimization strategies :
Q. Which spectroscopic and analytical methods are most effective for confirming the compound’s structural integrity?
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 498.18) .
- IR spectroscopy : Identifies key functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for carboxamide) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
Methodology :
- Variation of substituents :
- In vitro assays :
Q. Example SAR Table :
| Substituent Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| 4-Ethoxyphenyl → 4-Fluorophenyl | 12 µM (HepG2) | Enhanced cytotoxicity |
| Piperidine → Piperazine | 28 µM (MCF-7) | Reduced selectivity |
Q. What computational approaches are suitable for predicting the compound’s target interactions and binding affinity?
- Molecular docking :
- Molecular dynamics (MD) simulations :
- GROMACS for 100 ns trajectories to assess stability of the piperidine-thiazolo-triazole complex .
- Pharmacophore modeling :
- Identify essential features (e.g., hydrophobic thiazole, hydrogen-bond acceptor in triazole) .
Q. How can contradictory data regarding the compound’s biological activity across studies be resolved?
Root causes :
Q. Resolution strategies :
Q. What strategies improve the metabolic stability and bioavailability of this compound?
- Prodrug design :
- Mask the 6-hydroxy group with acetyl or PEGylated prodrugs to reduce Phase II glucuronidation .
- Formulation optimization :
- Nanoemulsions or liposomes to enhance solubility (logP ~2.5) .
- In vitro ADME profiling :
- Microsomal stability assays (human liver microsomes) to identify metabolic hotspots .
Q. What in vitro and in vivo models are appropriate for assessing the compound’s anticancer activity?
- In vitro :
- 3D spheroid models (e.g., HCT116 colon cancer) to mimic tumor microenvironments .
- Combination studies with cisplatin to evaluate synergistic effects .
- In vivo :
Q. How does the compound’s stereochemistry influence its pharmacological profile?
- Chiral synthesis :
- Use of (R)- or (S)-BINOL catalysts to isolate enantiomers during piperidine ring formation .
- Activity comparison :
- (R)-enantiomer shows 5-fold higher EGFR inhibition than (S)-enantiomer in docking studies .
- Analytical methods :
- Chiral HPLC (Chiralpak AD-H column) to determine enantiomeric excess (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
